molecular formula C24H26N2O2 B1666191 N-[5-(4-aminophenoxy)pentyl]-N-phenylbenzamide CAS No. 102955-75-9

N-[5-(4-aminophenoxy)pentyl]-N-phenylbenzamide

Cat. No.: B1666191
CAS No.: 102955-75-9
M. Wt: 374.5 g/mol
InChI Key: BJOORUYNSFEIDG-UHFFFAOYSA-N
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Description

Benzanilide, N-(5-(p-aminophenoxy)pentyl)-: is a bioactive chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a benzanilide core linked to a p-aminophenoxy group via a pentyl chain .

Scientific Research Applications

Benzanilide, N-(5-(p-aminophenoxy)pentyl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzanilide, N-(5-(p-aminophenoxy)pentyl)- typically involves the reaction of benzanilide with a p-aminophenoxy pentyl derivative. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the specific requirements and available technology .

Chemical Reactions Analysis

Types of Reactions: Benzanilide, N-(5-(p-aminophenoxy)pentyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzanilide derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives .

Mechanism of Action

The mechanism by which Benzanilide, N-(5-(p-aminophenoxy)pentyl)- exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context and concentration of the compound. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: Benzanilide, N-(5-(p-aminophenoxy)pentyl)- is unique due to its specific combination of functional groups and its bioactive properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Properties

CAS No.

102955-75-9

Molecular Formula

C24H26N2O2

Molecular Weight

374.5 g/mol

IUPAC Name

N-[5-(4-aminophenoxy)pentyl]-N-phenylbenzamide

InChI

InChI=1S/C24H26N2O2/c25-21-14-16-23(17-15-21)28-19-9-3-8-18-26(22-12-6-2-7-13-22)24(27)20-10-4-1-5-11-20/h1-2,4-7,10-17H,3,8-9,18-19,25H2

InChI Key

BJOORUYNSFEIDG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)N(CCCCCOC2=CC=C(C=C2)N)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(CCCCCOC2=CC=C(C=C2)N)C3=CC=CC=C3

Appearance

Solid powder

102955-75-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Benzanilide, N-(5-(p-aminophenoxy)pentyl)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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